molecular formula C54H70N10O18S3 B12769347 tert-Butyloxycarbonylcholecystokinin-8 CAS No. 27220-86-6

tert-Butyloxycarbonylcholecystokinin-8

Cat. No.: B12769347
CAS No.: 27220-86-6
M. Wt: 1243.4 g/mol
InChI Key: VYZPDDMAEHQPQW-FVMQRRFMSA-N
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Description

tert-Butyloxycarbonylcholecystokinin-8: is a synthetic peptide derivative of cholecystokinin, a hormone that plays a crucial role in digestion and appetite regulation. The compound is modified with a tert-butyloxycarbonyl group, which serves as a protective group during peptide synthesis. This modification enhances the stability and solubility of the peptide, making it useful for various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyloxycarbonylcholecystokinin-8 typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid to a solid resin. The tert-butyloxycarbonyl group is used to protect the amino group of the amino acids during the synthesis. Each subsequent amino acid is added stepwise, with the tert-butyloxycarbonyl group being removed by treatment with trifluoroacetic acid (TFA) before the next amino acid is added. This cycle continues until the full peptide chain is assembled .

Industrial Production Methods

In industrial settings, the synthesis of this compound is scaled up using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing the risk of human error. The use of high-performance liquid chromatography (HPLC) is common for purifying the final product, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

tert-Butyloxycarbonylcholecystokinin-8 can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for its biological activity.

    Reduction: Reduction reactions can break these disulfide bonds, altering the peptide’s structure and function.

    Substitution: The tert-butyloxycarbonyl group can be substituted with other protective groups or functional groups to modify the peptide’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents like dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the tert-butyloxycarbonyl group.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically results in the formation of disulfide bonds, while reduction leads to the cleavage of these bonds.

Scientific Research Applications

Chemistry

In chemistry, tert-butyloxycarbonylcholecystokinin-8 is used as a model peptide for studying peptide synthesis and modification techniques. Its stability and solubility make it an ideal candidate for various experimental setups.

Biology

In biological research, this compound is used to study the role of cholecystokinin in digestion and appetite regulation. It serves as a tool for investigating the signaling pathways and receptors involved in these processes.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is studied for its effects on gastrointestinal disorders and its potential use as a diagnostic tool for certain diseases.

Industry

In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its stability and ease of synthesis make it a valuable component in various formulations.

Mechanism of Action

The mechanism of action of tert-butyloxycarbonylcholecystokinin-8 involves its interaction with cholecystokinin receptors in the body. These receptors are G-protein-coupled receptors that mediate various physiological responses, including the release of digestive enzymes and the regulation of appetite. The tert-butyloxycarbonyl group enhances the peptide’s stability, allowing it to effectively bind to these receptors and exert its effects.

Comparison with Similar Compounds

Similar Compounds

    Cholecystokinin-8: The unmodified form of the peptide, which lacks the tert-butyloxycarbonyl group.

    Cholecystokinin-4: A shorter peptide with similar biological activity.

    Gastrin: Another peptide hormone with similar functions in digestion.

Uniqueness

tert-Butyloxycarbonylcholecystokinin-8 is unique due to the presence of the tert-butyloxycarbonyl group, which enhances its stability and solubility. This modification makes it more suitable for various scientific and industrial applications compared to its unmodified counterparts.

Properties

CAS No.

27220-86-6

Molecular Formula

C54H70N10O18S3

Molecular Weight

1243.4 g/mol

IUPAC Name

(3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-3-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-3-(4-sulfooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C54H70N10O18S3/c1-54(2,3)81-53(77)64-42(27-45(68)69)52(76)62-39(24-31-15-17-33(18-16-31)82-85(78,79)80)49(73)59-36(19-21-83-4)47(71)57-29-43(65)58-40(25-32-28-56-35-14-10-9-13-34(32)35)50(74)60-37(20-22-84-5)48(72)63-41(26-44(66)67)51(75)61-38(46(55)70)23-30-11-7-6-8-12-30/h6-18,28,36-42,56H,19-27,29H2,1-5H3,(H2,55,70)(H,57,71)(H,58,65)(H,59,73)(H,60,74)(H,61,75)(H,62,76)(H,63,72)(H,64,77)(H,66,67)(H,68,69)(H,78,79,80)/t36-,37-,38-,39-,40-,41-,42-/m0/s1

InChI Key

VYZPDDMAEHQPQW-FVMQRRFMSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=C(C=C1)OS(=O)(=O)O)C(=O)NC(CCSC)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N

Origin of Product

United States

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